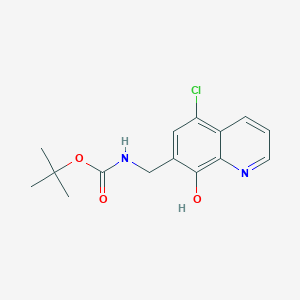
4,6-Diethyl-2-(piperidin-4-yl)pyrimidinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-diethyl-2-(piperidin-4-yl)pyrimidine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a piperidine ring attached to the pyrimidine core, with ethyl groups at the 4 and 6 positions
Preparation Methods
The synthesis of 4,6-diethyl-2-(piperidin-4-yl)pyrimidine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine or its derivatives.
Introduction of the piperidine ring: The piperidine moiety can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrimidine core.
Ethylation: The ethyl groups are introduced at the 4 and 6 positions of the pyrimidine ring through alkylation reactions using ethyl halides under basic conditions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4,6-diethyl-2-(piperidin-4-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Hydrolysis: The hydrochloride salt can be hydrolyzed to the free base by treatment with a strong base such as sodium hydroxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions.
Scientific Research Applications
4,6-diethyl-2-(piperidin-4-yl)pyrimidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: The compound is used in studies investigating the structure-activity relationships of pyrimidine derivatives and their interactions with biological targets.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,6-diethyl-2-(piperidin-4-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and pyrimidine core play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
4,6-diethyl-2-(piperidin-4-yl)pyrimidine hydrochloride can be compared with other similar compounds, such as:
4,6-diethyl-2-(piperazin-1-yl)pyrimidine hydrochloride: This compound has a piperazine ring instead of a piperidine ring, which can lead to different biological activities and chemical properties.
2-(piperidin-4-yl)pyrimidine hydrochloride: This compound lacks the ethyl groups at the 4 and 6 positions, which can affect its reactivity and binding affinity to molecular targets.
The uniqueness of 4,6-diethyl-2-(piperidin-4-yl)pyrimidine hydrochloride lies in its specific substitution pattern, which can influence its pharmacological profile and chemical behavior.
Properties
Molecular Formula |
C13H22ClN3 |
|---|---|
Molecular Weight |
255.79 g/mol |
IUPAC Name |
4,6-diethyl-2-piperidin-4-ylpyrimidine;hydrochloride |
InChI |
InChI=1S/C13H21N3.ClH/c1-3-11-9-12(4-2)16-13(15-11)10-5-7-14-8-6-10;/h9-10,14H,3-8H2,1-2H3;1H |
InChI Key |
XCVNSTSWOADRHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CCNCC2)CC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-aminedihydrochloride](/img/structure/B13555379.png)

![2-[4-(Cyclopent-3-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13555389.png)



